molecular formula C28H20Br2N4Na2O8S2 B154503 UGNMVLJXQDVALS-UHFFFAOYSA-L CAS No. 10130-53-7

UGNMVLJXQDVALS-UHFFFAOYSA-L

Cat. No.: B154503
CAS No.: 10130-53-7
M. Wt: 810.4 g/mol
InChI Key: UGNMVLJXQDVALS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UGNMVLJXQDVALS-UHFFFAOYSA-L is a complex organic compound with the molecular formula C28H20Br2N4Na2O8S2 and a molecular weight of 810.4 g/mol. This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UGNMVLJXQDVALS-UHFFFAOYSA-L typically involves multiple steps, starting from anthraquinone. The process includes bromination, sulfonation, and amination reactions under controlled conditions. The bromination is usually carried out using bromine in the presence of a catalyst, while sulfonation involves the use of sulfuric acid. Amination is achieved using appropriate amines under specific temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques to obtain the disodium salt form.

Chemical Reactions Analysis

Types of Reactions

UGNMVLJXQDVALS-UHFFFAOYSA-L undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine and amino sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and sulfonated compounds.

Scientific Research Applications

UGNMVLJXQDVALS-UHFFFAOYSA-L has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in photodynamic therapy and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments.

Mechanism of Action

The mechanism of action of UGNMVLJXQDVALS-UHFFFAOYSA-L involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to oxidative damage in cells. These properties make it useful in photodynamic therapy for targeting cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, used in the synthesis of various derivatives.

    1,5-Diaminoanthraquinone: Similar structure but lacks bromine and sulfonate groups.

    2,6-Dibromoanthraquinone: Contains bromine atoms but lacks amino and sulfonate groups.

Uniqueness

UGNMVLJXQDVALS-UHFFFAOYSA-L is unique due to its combination of bromine, amino, and sulfonate groups, which confer distinct chemical and physical properties

Properties

CAS No.

10130-53-7

Molecular Formula

C28H20Br2N4Na2O8S2

Molecular Weight

810.4 g/mol

IUPAC Name

disodium;2-[[4,8-diamino-3,7-dibromo-5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate

InChI

InChI=1S/C28H22Br2N4O8S2.2Na/c1-11-3-5-15(19(7-11)43(37,38)39)33-17-9-13(29)25(31)23-21(17)27(35)24-22(28(23)36)18(10-14(30)26(24)32)34-16-6-4-12(2)8-20(16)44(40,41)42;;/h3-10,33-34H,31-32H2,1-2H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2

InChI Key

UGNMVLJXQDVALS-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=CC(=C4N)Br)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])N)Br)S(=O)(=O)[O-].[Na+].[Na+]

10130-53-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.